5-Benzyl-5-azaspiro[3.5]nonan-8-amine

Physicochemical Characterization Spirocyclic Scaffolds Drug Discovery Building Blocks

5-Benzyl-5-azaspiro[3.5]nonan-8-amine (CAS 2361644-19-9) is a spirocyclic diamine featuring a benzyl-substituted 5-azaspiro[3.5]nonane scaffold with a primary amine at the 8-position. The molecular formula is C15H22N2 with a molecular weight of 230.35 g/mol.

Molecular Formula C15H22N2
Molecular Weight 230.355
CAS No. 2361644-19-9
Cat. No. B2532194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-5-azaspiro[3.5]nonan-8-amine
CAS2361644-19-9
Molecular FormulaC15H22N2
Molecular Weight230.355
Structural Identifiers
SMILESC1CC2(C1)CC(CCN2CC3=CC=CC=C3)N
InChIInChI=1S/C15H22N2/c16-14-7-10-17(15(11-14)8-4-9-15)12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2
InChIKeyKGFHESRNJAEHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-5-azaspiro[3.5]nonan-8-amine CAS 2361644-19-9: Chemical Identity and Procurement Baseline


5-Benzyl-5-azaspiro[3.5]nonan-8-amine (CAS 2361644-19-9) is a spirocyclic diamine featuring a benzyl-substituted 5-azaspiro[3.5]nonane scaffold with a primary amine at the 8-position . The molecular formula is C15H22N2 with a molecular weight of 230.35 g/mol . The compound is commercially available as a research-grade chemical at ≥95% purity and is cataloged under MDL number MFCD32066700 . No peer-reviewed biological activity data, receptor binding affinities, or pharmacological studies have been identified for this exact compound in the public domain as of 2026 . All currently available information derives from vendor technical datasheets and computational predictions.

5-Benzyl-5-azaspiro[3.5]nonan-8-amine: Why In-Class Spirocyclic Amines Are Not Interchangeable


Azaspiro[3.5]nonane derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity due to the rigid spirocyclic geometry, which constrains the spatial orientation of pendant functional groups relative to biological targets [1]. The specific substitution pattern of 5-Benzyl-5-azaspiro[3.5]nonan-8-amine—with the benzyl group on the 5-aza nitrogen and the primary amine at the 8-position—produces a unique three-dimensional pharmacophore that cannot be replicated by alternative regioisomers such as 5-azaspiro[3.5]nonan-2-amine derivatives or the 8-one/8-ol analogs . Furthermore, the free base form (CAS 2361644-19-9) differs in solubility, handling requirements, and reactivity from hydrochloride salt variants (e.g., CAS 3026696-54-5) . Substituting any structurally related compound without controlled head-to-head comparative data introduces uncontrolled variables in synthetic yields, biological assay reproducibility, and downstream functionalization outcomes.

5-Benzyl-5-azaspiro[3.5]nonan-8-amine: Procurement-Relevant Quantitative Differentiation Evidence


Calculated Physicochemical Properties vs. Structural Analogs

The consensus LogP (cLogP) of 5-Benzyl-5-azaspiro[3.5]nonan-8-amine is calculated as 2.36, derived from an average of five computational methods (iLOGP 2.73, XLOGP3 2.1, WLOGP 2.0, MLOGP 2.54, SILICOS-IT 2.46) . This lipophilicity value is approximately 1.2–1.8 log units lower than the 8-ketone analog (5-benzyl-5-azaspiro[3.5]nonan-8-one, cLogP ~4.1 estimated from structure) and is distinct from the unsubstituted parent scaffold 5-azaspiro[3.5]nonane (cLogP ~0.8 estimated). The topological polar surface area (TPSA) is 29.26 Ų , which is comparable to CNS-penetrant chemical space benchmarks (typically <90 Ų) [1].

Physicochemical Characterization Spirocyclic Scaffolds Drug Discovery Building Blocks

Purity Specifications and Batch Documentation Across Commercial Sources

Commercial vendors supplying 5-Benzyl-5-azaspiro[3.5]nonan-8-amine (CAS 2361644-19-9) consistently report a minimum purity of 95% as determined by HPLC or GC analysis . Vendor-specific batch documentation availability varies: Bide Pharmatech offers batch-specific quality inspection reports including NMR, HPLC, and GC data ; Fluorochem provides SDS documentation with full GHS hazard classification and precautionary statements ; ChemShuttle indicates purity 95% with SMILES and molecular weight confirmation .

Chemical Procurement Quality Control Research-Grade Standards

Stability and Handling Requirements: Free Base vs. Hydrochloride Salt Forms

5-Benzyl-5-azaspiro[3.5]nonan-8-amine is the free base form (CAS 2361644-19-9) and exhibits moisture sensitivity with potential for hydrolysis upon atmospheric exposure . Recommended storage conditions include sealed containers under inert nitrogen atmosphere at temperatures below 20°C with protection from moisture . In contrast, the hydrochloride salt form (CAS 3026696-54-5) is expected to exhibit improved aqueous solubility and may have different long-term stability characteristics, though no head-to-head stability study has been published. The free base form is a colorless oil at ambient temperature , whereas the hydrochloride salt is typically a solid.

Compound Stability Storage Conditions Free Base Chemistry

GHS Hazard Profile and Safe Handling Classification

5-Benzyl-5-azaspiro[3.5]nonan-8-amine is classified under GHS with signal word 'Warning' and the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . This hazard profile is consistent with many primary amines in this molecular weight range and informs laboratory handling protocols. No specific toxicological data (LD50, NOAEL) have been reported for this compound.

Chemical Safety Hazard Assessment Laboratory Compliance

Computational Drug-Likeness and CNS Multiparameter Optimization (MPO) Scores

Based on calculated physicochemical properties, 5-Benzyl-5-azaspiro[3.5]nonan-8-amine exhibits parameters favorable for CNS drug discovery applications [1]. The consensus LogP of 2.36 , TPSA of 29.26 Ų , molecular weight of 230.35 g/mol , and predicted pKa of 10.21±0.20 place the compound within favorable ranges for CNS MPO scoring [1], a recognized industry metric for prioritizing CNS candidates. For comparison, the 8-ketone analog (5-benzyl-5-azaspiro[3.5]nonan-8-one, MW 229.32 g/mol) lacks the primary amine handle for subsequent diversification while the 8-ol analog (5-azaspiro[3.5]nonan-8-ol) introduces hydrogen bond donor/acceptor capacity that may alter permeability and target engagement profiles .

CNS Drug Discovery In Silico ADME Multiparameter Optimization

5-Benzyl-5-azaspiro[3.5]nonan-8-amine: Evidence-Supported Research and Procurement Applications


CNS Drug Discovery: Spirocyclic Scaffold for Neurotransmitter Receptor Targeting

The constrained spirocyclic geometry of 5-Benzyl-5-azaspiro[3.5]nonan-8-amine, combined with calculated physicochemical parameters (cLogP 2.36, TPSA 29.26 Ų, MW 230.35) that align with CNS MPO favorable ranges, supports its evaluation as a scaffold for CNS-targeted drug discovery programs [1]. Azaspiro[3.5]nonane derivatives have been documented in patent applications for CNS indications, including muscarinic acetylcholine receptor modulation . The benzyl substituent on the 5-aza nitrogen and the primary amine at the 8-position provide distinct vectors for SAR exploration and lead optimization.

Medicinal Chemistry: Versatile Primary Amine Functional Handle for Diversification

The 8-position primary amine of 5-Benzyl-5-azaspiro[3.5]nonan-8-amine serves as a reactive functional handle for amide coupling, reductive amination, sulfonamide formation, and urea synthesis [1]. This reactivity profile distinguishes the compound from the 8-ketone (CAS 2344680-14-2) and 8-ol analogs, which require additional synthetic steps for analogous diversification . The free base form (CAS 2361644-19-9) is suitable for moisture-sensitive reactions when handled under inert atmosphere, while the hydrochloride salt (CAS 3026696-54-5) may be preferred for aqueous-phase transformations .

Quality-Controlled Building Block Procurement for Reproducible Synthesis

For laboratories requiring batch-to-batch reproducibility in synthetic workflows, 5-Benzyl-5-azaspiro[3.5]nonan-8-amine is commercially available at ≥95% purity with vendor-provided analytical documentation [1]. The consistency of purity specifications across multiple suppliers (Bide Pharmatech, Fluorochem, ChemShuttle) reduces procurement risk and enables reliable incorporation into multi-step synthetic sequences . Storage under nitrogen at <20°C is required to maintain compound integrity and prevent moisture-induced degradation .

In Silico Prioritization and Virtual Screening Library Enrichment

The availability of calculated physicochemical descriptors—including consensus LogP (2.36), TPSA (29.26 Ų), and predicted pKa (10.21)—enables computational chemists to incorporate 5-Benzyl-5-azaspiro[3.5]nonan-8-amine into virtual screening libraries and in silico ADME prediction workflows [1]. The spirocyclic core introduces three-dimensionality and shape diversity that may enhance hit identification rates compared to flat, aromatic-rich screening collections .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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